molecular formula C7H5F5O2S B12852655 2-(Pentafluorothio)benzoic acid

2-(Pentafluorothio)benzoic acid

Cat. No.: B12852655
M. Wt: 248.17 g/mol
InChI Key: RYTVWMFWPVLYCQ-UHFFFAOYSA-N
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Description

2-(Pentafluorothio)benzoic acid is an organofluorine compound with the molecular formula C7H3F5O2S This compound is characterized by the presence of a pentafluorothio group (-SF5) attached to the benzene ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Pentafluorothio)benzoic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of pentafluorothiophenol with a suitable benzoic acid derivative. The reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete conversion.

Another method involves the direct fluorination of benzoic acid derivatives using elemental fluorine or fluorinating agents like sulfur tetrafluoride. This method requires careful control of reaction conditions, including temperature and pressure, to achieve the desired product without over-fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorine gas. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluorothio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the pentafluorothio group to other functional groups, such as thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and sulfoxides.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(Pentafluorothio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Pentafluorothio)benzoic acid involves its interaction with molecular targets through its pentafluorothio group. This group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, influencing the compound’s reactivity and binding affinity. The presence of multiple fluorine atoms enhances the compound’s electron-withdrawing ability, affecting its overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorobenzoic acid: Similar in structure but lacks the sulfur atom, leading to different reactivity and applications.

    4-(Pentafluorothio)benzoic acid: Another isomer with the pentafluorothio group in a different position on the benzene ring, resulting in distinct chemical properties.

Uniqueness

2-(Pentafluorothio)benzoic acid is unique due to the specific positioning of the pentafluorothio group, which influences its reactivity and potential applications. The presence of the sulfur atom in the pentafluorothio group adds to its versatility in chemical reactions compared to other fluorinated benzoic acids.

Properties

Molecular Formula

C7H5F5O2S

Molecular Weight

248.17 g/mol

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)benzoic acid

InChI

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-4-2-1-3-5(6)7(13)14/h1-4H,(H,13,14)

InChI Key

RYTVWMFWPVLYCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(F)(F)(F)(F)F

Origin of Product

United States

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